molecular formula C10H7F3O2 B14767304 3-Acetyl-5-(trifluoromethyl)benzaldehyde

3-Acetyl-5-(trifluoromethyl)benzaldehyde

Cat. No.: B14767304
M. Wt: 216.16 g/mol
InChI Key: RELHRKRPXNHKBI-UHFFFAOYSA-N
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Description

3-Acetyl-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H7F3O2 and a molecular weight of 216.16 g/mol It is characterized by the presence of an acetyl group at the third position and a trifluoromethyl group at the fifth position on a benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-(trifluoromethyl)benzaldehyde typically involves the introduction of the acetyl and trifluoromethyl groups onto a benzaldehyde ring. One common method is the Friedel-Crafts acylation reaction, where an acetyl group is introduced using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via electrophilic aromatic substitution using trifluoromethyl iodide and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: 3-Acetyl-5-(trifluoromethyl)benzoic acid.

    Reduction: 3-Acetyl-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-5-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both the acetyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a broader range of chemical reactions and applications compared to similar compounds.

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

3-acetyl-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H7F3O2/c1-6(15)8-2-7(5-14)3-9(4-8)10(11,12)13/h2-5H,1H3

InChI Key

RELHRKRPXNHKBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C=O)C(F)(F)F

Origin of Product

United States

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